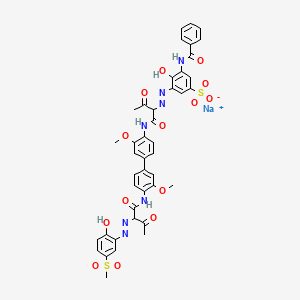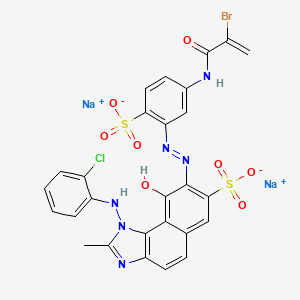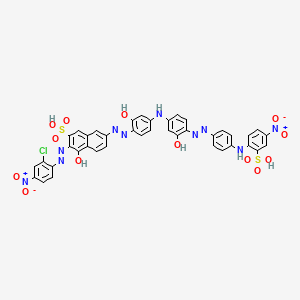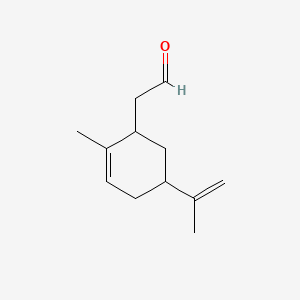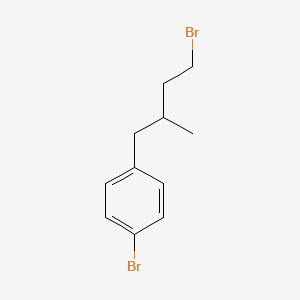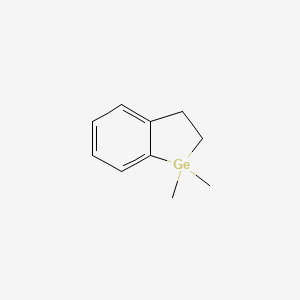
1,1-Dimethyl-2,3-dihydro-1H-1-benzogermole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-2,3-dihydro-1H-1-benzogermole is a unique organogermanium compound characterized by its distinct structural framework. This compound features a benzene ring fused with a germole ring, where the germanium atom is bonded to two methyl groups. The presence of germanium in the structure imparts unique chemical and physical properties, making it a subject of interest in various fields of research and industrial applications.
Preparation Methods
The synthesis of 1,1-Dimethyl-2,3-dihydro-1H-1-benzogermole typically involves the following steps:
Synthetic Routes: The preparation of this compound can be achieved through the reaction of germanium tetrachloride with an appropriate organolithium reagent, followed by cyclization. The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods: Industrial-scale production may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
1,1-Dimethyl-2,3-dihydro-1H-1-benzogermole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium species.
Substitution: The compound can undergo substitution reactions where the methyl groups or hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium derivatives.
Scientific Research Applications
1,1-Dimethyl-2,3-dihydro-1H-1-benzogermole has several scientific research applications:
Chemistry: In organic synthesis, it serves as a precursor for the preparation of other organogermanium compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to understand its interactions with biological molecules and its effects on cellular processes.
Medicine: Preliminary studies suggest that organogermanium compounds, including this compound, may have therapeutic potential. Their ability to modulate immune responses and exhibit antioxidant properties is of particular interest.
Industry: In the electronics industry, the compound is explored for its potential use in semiconductor materials and as a dopant in organic thin-film transistors (OTFTs) and solar cells.
Mechanism of Action
The mechanism by which 1,1-Dimethyl-2,3-dihydro-1H-1-benzogermole exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and proteins, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular signaling pathways and metabolic processes.
Pathways Involved: The exact pathways affected by the compound are still under investigation. studies suggest that it may influence oxidative stress pathways, immune response modulation, and apoptosis (programmed cell death).
Comparison with Similar Compounds
1,1-Dimethyl-2,3-dihydro-1H-1-benzogermole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole and 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine share structural similarities but differ in their chemical properties and applications.
Uniqueness: The presence of germanium in this compound sets it apart from other similar compounds. Germanium imparts unique electronic properties, making the compound valuable in electronic and semiconductor applications.
Properties
CAS No. |
65868-35-1 |
|---|---|
Molecular Formula |
C10H14Ge |
Molecular Weight |
206.85 g/mol |
IUPAC Name |
1,1-dimethyl-2,3-dihydro-1-benzogermole |
InChI |
InChI=1S/C10H14Ge/c1-11(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8H2,1-2H3 |
InChI Key |
GHRHQJUJYBGQLL-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge]1(CCC2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


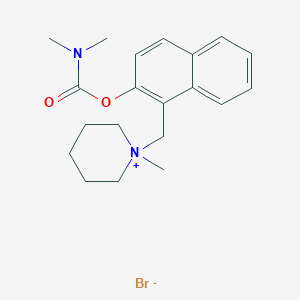
![N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline](/img/structure/B14461674.png)

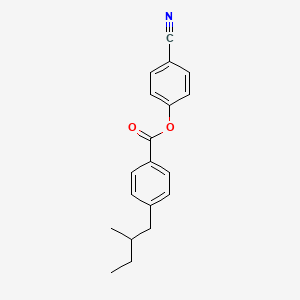
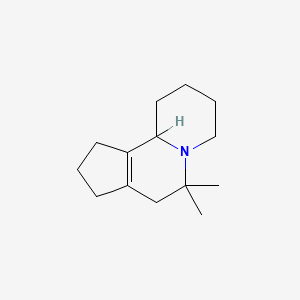
![(E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14461698.png)
![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14461708.png)
